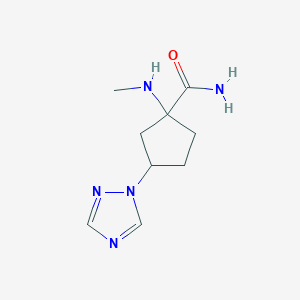
1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C8H12N4O. Its structure includes a cyclopentane ring, a triazole moiety, and a carboxamide functional group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the triazole ring through cyclization reactions involving appropriate precursors. Subsequent modifications lead to the introduction of the methylamino and carboxamide groups.
Anticancer Activity
Research has shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies on related triazole derivatives indicate that they can induce apoptosis in cancer cells and inhibit cell proliferation. Specific mechanisms include:
- Cell Cycle Arrest : Compounds have been observed to arrest the cell cycle at the G2/M phase, leading to reduced cell division.
- Apoptosis Induction : The triggering of apoptotic pathways has been documented in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MCF-7 | 15.2 | G2/M arrest |
| 23 | SW480 | 12.5 | Apoptosis |
| 23 | A549 | 10.8 | Apoptosis |
Antimicrobial Activity
The presence of the triazole moiety is associated with antimicrobial properties. Triazoles are known to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.
Enzyme Inhibition
The compound may interact with various enzymes, including:
- Dihydrofolate Reductase : An enzyme crucial for DNA synthesis in bacteria.
- DNA Gyrase : Targeted by many antibacterial agents to disrupt bacterial replication.
Case Studies
A notable study evaluated a series of triazole derivatives similar to this compound for their anticancer activity against multiple human cancer cell lines. The findings indicated that structural modifications significantly impacted their potency and selectivity.
Propriétés
Formule moléculaire |
C9H15N5O |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-11-9(8(10)15)3-2-7(4-9)14-6-12-5-13-14/h5-7,11H,2-4H2,1H3,(H2,10,15) |
Clé InChI |
NEBBPRMBNPRGJM-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCC(C1)N2C=NC=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















